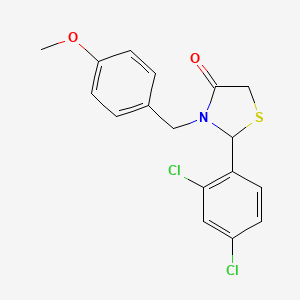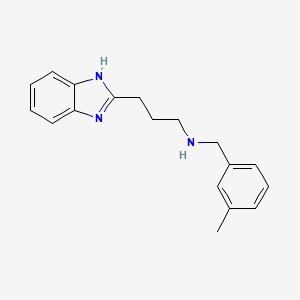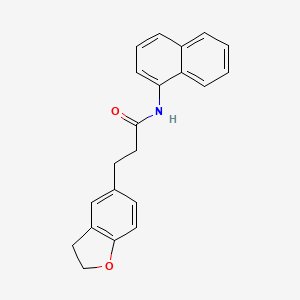![molecular formula C19H21N2O3- B15283934 1-Nitro-2-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene](/img/structure/B15283934.png)
1-Nitro-2-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-2-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene is an organic compound that belongs to the class of nitro compounds. These compounds are characterized by the presence of one or more nitro functional groups (−NO₂). Nitro compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
The synthesis of 1-Nitro-2-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene can be achieved through several methods:
-
Synthetic Routes and Reaction Conditions
-
Industrial Production Methods
- Industrial production of nitro compounds often involves large-scale nitration processes using nitric acid and sulfuric acid mixtures. The reaction conditions are carefully controlled to ensure the desired product yield and purity .
Analyse Des Réactions Chimiques
1-Nitro-2-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene undergoes various chemical reactions:
-
Types of Reactions
Oxidation: Nitro compounds can be oxidized to form nitro alcohols or nitro ketones.
Reduction: Reduction of nitro compounds typically yields amines.
Substitution: Nitro compounds can undergo nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.
-
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas with Pd/C or iron with hydrochloric acid are typical reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines are used in substitution reactions.
-
Major Products
Oxidation: Nitro alcohols or nitro ketones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
1-Nitro-2-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Nitro-2-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene involves its interaction with molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1-Nitro-2-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene can be compared with other similar nitro compounds:
-
Similar Compounds
Nitrobenzene: A simpler nitro compound with a single nitro group attached to a benzene ring.
Trinitrotoluene (TNT): A well-known explosive compound with three nitro groups attached to a toluene ring.
-
Uniqueness
Propriétés
Formule moléculaire |
C19H21N2O3- |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
2-[hydroxy(oxido)amino]-N-[(1-phenylcyclopentyl)methyl]benzamide |
InChI |
InChI=1S/C19H21N2O3/c22-18(16-10-4-5-11-17(16)21(23)24)20-14-19(12-6-7-13-19)15-8-2-1-3-9-15/h1-5,8-11,23H,6-7,12-14H2,(H,20,22)/q-1 |
Clé InChI |
UNNUDSLANCSOTE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(CNC(=O)C2=CC=CC=C2N(O)[O-])C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-chloroanilino)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B15283854.png)
![3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide](/img/structure/B15283860.png)
![N-ethyl-N-{[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine](/img/structure/B15283869.png)
![3-(1-Azepanylmethyl)-6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283872.png)
![N-({[3-amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B15283878.png)
![3-{[(5-Methyl-3-isoxazolyl)amino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B15283883.png)



![2-(acetyloxy)-4-[(2-{4-chloro-3-nitrophenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B15283903.png)
![2-[(2-oxo-2-phenylethyl)sulfanyl]-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15283909.png)
![(4-tert-butylphenyl)-(9-oxa-2,4,11,18-tetrazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaen-2-yl)methanone](/img/structure/B15283913.png)


